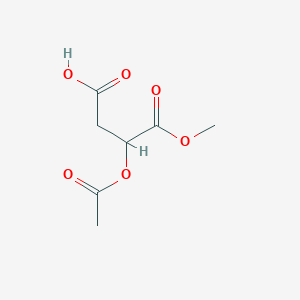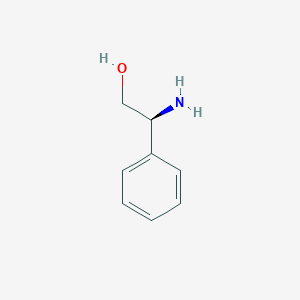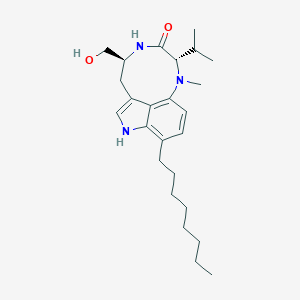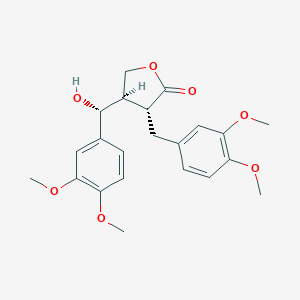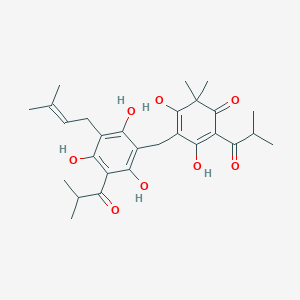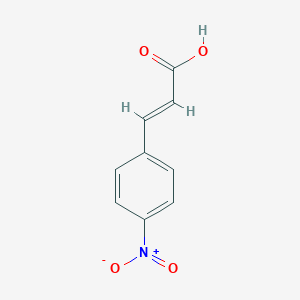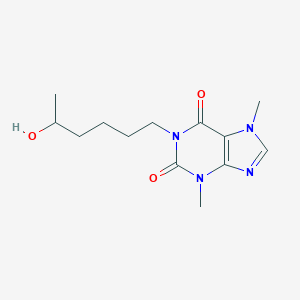
(+/-)-Lisofylline
Overview
Description
Lisofylline is a synthetic small molecule known for its novel anti-inflammatory properties. It is a metabolite of pentoxifylline and has shown potential in preventing type 1 diabetes in preclinical models. Lisofylline improves the function and viability of isolated or transplanted pancreatic islets and enhances cellular mitochondrial function. It also blocks interleukin-12 signaling and STAT-4 activation, which are pathways linked to inflammation and autoimmune damage to insulin-producing cells .
Mechanism of Action
Target of Action
Lisofylline (LSF) is a synthetic small molecule with novel anti-inflammatory properties . It is a metabolite of pentoxifylline . It is known to block interleukin-12 (il-12) signaling and stat-4 activation in target cells and tissues . IL-12 and STAT-4 activation are important pathways linked to inflammation and autoimmune damage to insulin-producing cells .
Mode of Action
Lisofylline interacts with its targets by improving cellular mitochondrial function . It also blocks the signaling of interleukin-12 (IL-12) and the activation of STAT-4 in target cells and tissues . This action is crucial in reducing inflammation and autoimmune damage to insulin-producing cells .
Biochemical Pathways
It is known that lisofylline can effectively prevent type 1 diabetes in preclinical models and improves the function and viability of isolated or transplanted pancreatic islets . It also directly reduces glucose-induced changes in human kidney cells , suggesting that Lisofylline and its analogs have the potential to treat the complications associated with diabetes.
Pharmacokinetics
A study on mice has shown that the estimated intrinsic hepatic clearance was 5427 ml/min and hepatic clearance calculated using the well-stirred model was 122 ml/min . The renal clearance of Lisofylline was equal to zero .
Result of Action
The result of Lisofylline’s action is the prevention of type 1 diabetes in preclinical models and the improvement of the function and viability of isolated or transplanted pancreatic islets . It also directly reduces glucose-induced changes in human kidney cells , suggesting that Lisofylline and its analogs have the potential to treat the complications associated with diabetes.
Action Environment
For example, the metabolism of Lisofylline can be decreased when combined with Acetaminophen
Preparation Methods
Lisofylline can be synthesized through various methods. One notable method involves the enantioselective reduction of pentoxifylline to produce the R enantiomer of the pentoxifylline analogue, where the ketone is reduced to an alcohol . This process shows enhanced activity as an inhibitor of acetyl CoA over the parent drug. Industrial production methods often involve the use of specific catalysts and reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Lisofylline undergoes several types of chemical reactions, including oxidation and reduction. One notable reaction is the chemoenzymatic deracemization of lisofylline, which involves a tandem bi-enzymatic oxidation-reduction reaction sequence. This process uses laccase from Trametes versicolor and 2,2,6,6-tetramethylpiperidinyloxy radical as a redox mediator for the oxidation step, followed by stereoselective bioreduction using alcohol dehydrogenases . Common reagents used in these reactions include laccase, TEMPO, and alcohol dehydrogenases. The major products formed from these reactions are enantiomerically pure forms of lisofylline.
Scientific Research Applications
Lisofylline has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying enantioselective synthesis and biocatalysis. In biology and medicine, lisofylline has been investigated for its potential to treat type 1 diabetes by protecting pancreatic beta cells and preventing autoimmunity . Additionally, lisofylline has been studied for its anti-inflammatory and immunomodulatory properties, making it a potential candidate for treating various autoimmune disorders .
Comparison with Similar Compounds
Lisofylline is similar to other xanthine derivatives, such as pentoxifylline, from which it is metabolically derived . lisofylline has unique properties that make it more effective in certain applications. For example, it shows enhanced activity as an inhibitor of acetyl CoA compared to pentoxifylline . Other similar compounds include GRMS-55, a phosphodiesterase inhibitor that has been studied for its anti-inflammatory and immunomodulatory properties . While both compounds have potential in treating immune-related disorders, lisofylline’s unique mechanism of action and metabolic stability make it a promising candidate for further research and development.
Properties
IUPAC Name |
1-(5-hydroxyhexyl)-3,7-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-9,18H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMXQKNUPPXBRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046343 | |
| Record name | (+/-)-Lisofylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6493-06-7, 100324-81-0 | |
| Record name | Penthydroxyfylline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006493067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lisofylline [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100324810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Lisofylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LISOFYLLINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R99EE080JS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
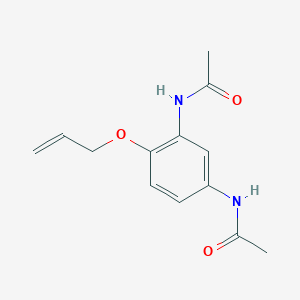
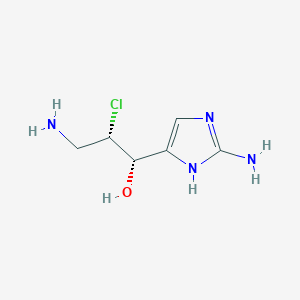

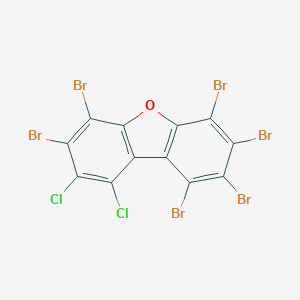
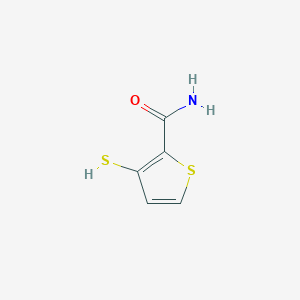
![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide](/img/structure/B19225.png)
